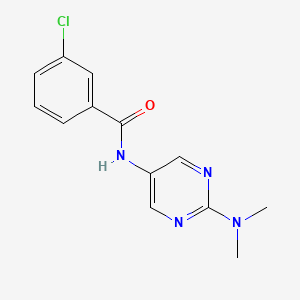

3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

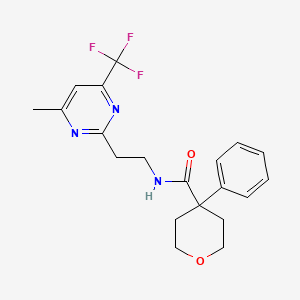

“3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide” is a chemical compound. It’s part of the pyrimidinamine class of compounds, which are known for their wide range of pharmacological applications . Pyrimidinamines are reported to exhibit various biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, such as “this compound”, often involves the use of synthetic approaches applied in preparing pharmacologically active decorated diazines . The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidinamine core, which is a six-membered heterocyclic aromatic moiety . This core is a central building block for a wide range of pharmacological applications .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activities

One study explored the synthesis of pyrimidine-azetidinone analogues, focusing on their antioxidant, antimicrobial, and antitubercular activities. These analogues were synthesized via the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to Schiff base intermediates and final azetidinone analogues. These compounds demonstrated significant antimicrobial activity against bacterial and fungal strains and exhibited in vitro antituberculosis activity against Mycobacterium tuberculosis, indicating their potential as antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Anti-Inflammatory and Analgesic Agents

Another application is found in the synthesis of novel compounds derived from visnaginone and khellinone, aimed at providing anti-inflammatory and analgesic effects. These compounds, including various heterocyclic structures like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were tested as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory activities. Some of these synthesized compounds showed high inhibitory activity and selectivity for COX-2, comparable to standard drugs, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Analytical Chemistry Applications

The compound has also been used in analytical chemistry, specifically in the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances. This method allowed for the effective separation and analysis of related chemical compounds, showcasing the utility of 3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide derivatives in the quality control of pharmaceuticals (Ye et al., 2012).

Material Science

In material science, the synthesis of aromatic polymers incorporating 1,3,5-triazine rings demonstrated the compound's applicability in creating new materials with potential uses in various industries. These polymers were synthesized through reactions involving aromatic diacid chlorides, showcasing their solubility and stability properties, which could be advantageous in developing advanced materials (Lin et al., 1990).

Zukünftige Richtungen

Pyrimidinamine derivatives, such as “3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide”, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . With the increasing evolution of pesticide resistance, there is a need for the development of new compounds . Therefore, the future direction in this field could involve the design and synthesis of novel pyrimidinamine derivatives with improved biological activity and safety profiles.

Eigenschaften

IUPAC Name |

3-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O/c1-18(2)13-15-7-11(8-16-13)17-12(19)9-4-3-5-10(14)6-9/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEAORDMJGUCJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

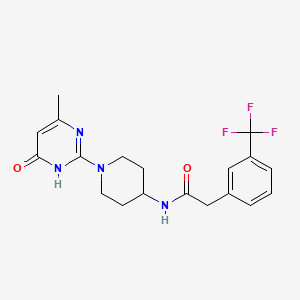

![(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689670.png)

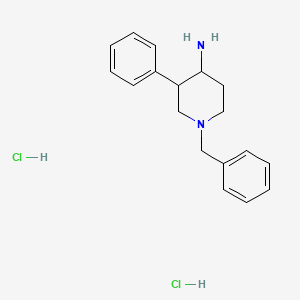

![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2689673.png)

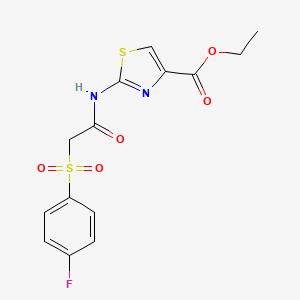

![N-(1-cyano-1-cyclopropylethyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689675.png)

![3-({4-[(Oxolan-2-ylmethyl)amino]quinazolin-2-yl}amino)phenol](/img/structure/B2689680.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2689681.png)

![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)

![Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate](/img/structure/B2689688.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689689.png)